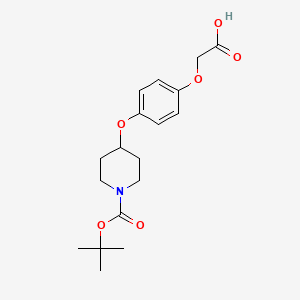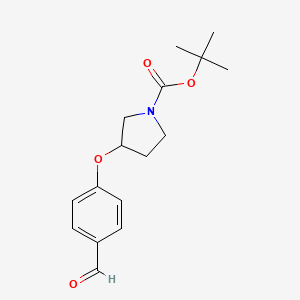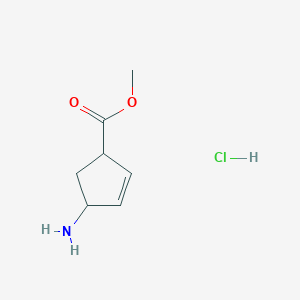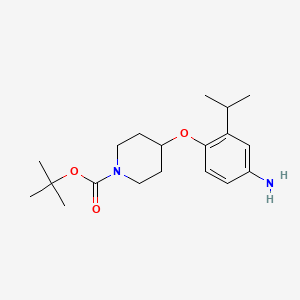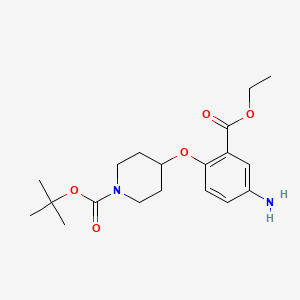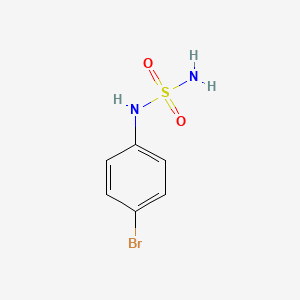
N-(4-bromophényl)sulfamide
Vue d'ensemble
Description
N-(4-bromophenyl)sulfamide: is an organosulfur compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a sulfamide group
Applications De Recherche Scientifique
Chemistry:
Building Block: N-(4-bromophenyl)sulfamide is used as a building block in the synthesis of more complex organosulfur compounds.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial infections and cancer.
Biological Studies: It is used in studies to understand the interaction of sulfamide derivatives with biological targets.
Industry:
Material Science: N-(4-bromophenyl)sulfamide is used in the synthesis of polymers and other materials with specific properties.
Agriculture: It is explored for its potential use in agrochemicals to protect crops from pests and diseases.
Mécanisme D'action
Target of Action
N-(4-bromophenyl)sulfamide belongs to the class of sulfonamides, which are known to be competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .
Mode of Action
The compound inhibits dihydropteroate synthetase by mimicking the natural substrate, para-aminobenzoic acid (PABA), thereby preventing the synthesis of folic acid . This inhibition disrupts bacterial growth and replication, leading to the eventual death of the bacteria .
Biochemical Pathways
The primary biochemical pathway affected by N-(4-bromophenyl)sulfamide is the folate biosynthesis pathway. By inhibiting dihydropteroate synthetase, the compound prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . This disruption affects downstream processes that rely on folic acid, including the synthesis of nucleotides required for DNA replication .
Pharmacokinetics
Sulfonamides in general are known for their excellent absorption and wide distribution throughout the body . They are primarily metabolized in the liver and excreted in the urine .
Result of Action
The inhibition of folic acid synthesis by N-(4-bromophenyl)sulfamide leads to a decrease in bacterial growth and replication. This results in a bacteriostatic effect, where the growth of bacteria is halted, allowing the immune system to eliminate the infection .
Action Environment
The efficacy and stability of N-(4-bromophenyl)sulfamide can be influenced by various environmental factors. For instance, exposure to sunlight can lead to the degradation of sulfonamides, potentially reducing their effectiveness . Additionally, the pH of the environment can affect the ionization state of the compound, which may influence its absorption and distribution .
Analyse Biochimique
Biochemical Properties
N-(4-bromophenyl)sulfamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to metallopeptidases, where the sulfamide group can engage with zinc ions at the enzyme’s active site . This interaction can inhibit the enzyme’s activity, leading to potential therapeutic applications. Additionally, N-(4-bromophenyl)sulfamide has been shown to exhibit antimicrobial properties by interacting with bacterial enzymes, disrupting their normal function .
Cellular Effects
The effects of N-(4-bromophenyl)sulfamide on various cell types and cellular processes are profound. In bacterial cells, it can inhibit the growth and proliferation by targeting specific enzymes involved in cell wall synthesis . In mammalian cells, N-(4-bromophenyl)sulfamide has been observed to influence cell signaling pathways, particularly those involving zinc-dependent enzymes. This can lead to alterations in gene expression and cellular metabolism, affecting overall cell function .
Molecular Mechanism
At the molecular level, N-(4-bromophenyl)sulfamide exerts its effects through several mechanisms. The compound’s sulfamide group can form strong interactions with metal ions, such as zinc, in the active sites of enzymes. This binding can inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation . Additionally, N-(4-bromophenyl)sulfamide can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-bromophenyl)sulfamide have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that N-(4-bromophenyl)sulfamide can have sustained effects on cellular function, particularly in inhibiting bacterial growth and modulating enzyme activity . The exact temporal dynamics of its effects can vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of N-(4-bromophenyl)sulfamide in animal models have been found to vary with dosage. At lower doses, the compound can effectively inhibit bacterial infections without causing significant toxicity . At higher doses, N-(4-bromophenyl)sulfamide may exhibit toxic effects, including potential damage to liver and kidney tissues . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
N-(4-bromophenyl)sulfamide is involved in several metabolic pathways, primarily those related to its interaction with enzymes. The compound can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and overall metabolite levels in the body.
Transport and Distribution
The transport and distribution of N-(4-bromophenyl)sulfamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters, allowing it to reach its target sites . Once inside the cell, N-(4-bromophenyl)sulfamide can bind to various proteins, affecting its localization and accumulation in different cellular compartments .
Subcellular Localization
N-(4-bromophenyl)sulfamide exhibits specific subcellular localization patterns, which can influence its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with enzymes and regulatory proteins . Post-translational modifications, such as phosphorylation, can further direct N-(4-bromophenyl)sulfamide to specific organelles, affecting its biochemical properties and cellular effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(4-bromophenyl)sulfamide typically begins with 4-bromoaniline and sulfamide.
Reaction Conditions: The reaction involves the nucleophilic substitution of the amino group in 4-bromoaniline with sulfamide under acidic or basic conditions. Common reagents include hydrochloric acid or sodium hydroxide.
Industrial Production: Industrially, the process can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: N-(4-bromophenyl)sulfamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include sodium hydroxide for substitution reactions and hydrogen peroxide for oxidation reactions. The conditions vary depending on the desired product.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as N-(4-aminophenyl)sulfamide can be obtained.
Oxidation Products: Oxidation can lead to the formation of sulfonamides or sulfonyl derivatives.
Comparaison Avec Des Composés Similaires
N-(4-chlorophenyl)sulfamide: Similar in structure but with a chlorine atom instead of bromine, it exhibits different reactivity and applications.
N-(4-fluorophenyl)sulfamide: The presence of a fluorine atom imparts unique properties, making it useful in different contexts compared to N-(4-bromophenyl)sulfamide.
Uniqueness:
Reactivity: The bromine atom in N-(4-bromophenyl)sulfamide makes it more reactive in substitution reactions compared to its chlorine and fluorine analogs.
Applications: Its specific reactivity and properties make it suitable for applications where other halogenated sulfamides may not be as effective.
Propriétés
IUPAC Name |
1-bromo-4-(sulfamoylamino)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S/c7-5-1-3-6(4-2-5)9-12(8,10)11/h1-4,9H,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUOARQRACPGBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


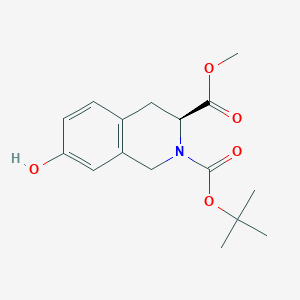
![2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B1369980.png)

![N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B1369990.png)
![3-{3-[4-(Benzyloxy)phenoxy]-propoxy}benzenecarbaldehyde](/img/structure/B1369993.png)
![2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate](/img/structure/B1369995.png)

